molecular formula C10H13NO2 B092928 Methyl 4-(3-pyridyl)butyrate CAS No. 17270-45-0

Methyl 4-(3-pyridyl)butyrate

Cat. No.: B092928
CAS No.: 17270-45-0
M. Wt: 179.22 g/mol
InChI Key: FEWZIKFYMWMLGM-UHFFFAOYSA-N
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Description

Methyl 4-(3-pyridyl)butyrate is an organic compound with the molecular formula C10H13NO2 It is a derivative of butyric acid, where the butyric acid moiety is attached to a pyridine ring at the 3-position

Scientific Research Applications

Methyl 4-(3-pyridyl)butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those related to nicotine analogs.

    Biology: The compound is studied for its potential effects on biological systems, especially in the context of nicotine metabolism and its analogs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(3-pyridyl)butyrate can be synthesized through several methods. One common approach involves the esterification of 4-(3-pyridyl)butyric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-pyridyl)butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(3-pyridyl)butyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 4-(3-pyridyl)butanol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 4-(3-pyridyl)butyric acid.

    Reduction: 4-(3-pyridyl)butanol.

    Substitution: Various substituted pyridylbutyrates depending on the electrophile used.

Mechanism of Action

The mechanism of action of methyl 4-(3-pyridyl)butyrate is primarily related to its structural similarity to nicotine metabolites. It can interact with nicotinic acetylcholine receptors, influencing neurotransmission. The ester group can be hydrolyzed in vivo to release 4-(3-pyridyl)butyric acid, which may further undergo metabolic transformations.

Comparison with Similar Compounds

    4-(3-Pyridyl)butyric acid: The parent acid of methyl 4-(3-pyridyl)butyrate.

    Methyl 3-pyridylacetate: Another ester with a similar pyridine moiety but a different alkyl chain length.

    Nicotine: A structurally related compound with significant biological activity.

Uniqueness: this compound is unique due to its specific ester linkage and the position of the pyridine ring. This structural configuration imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-pyridin-3-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)6-2-4-9-5-3-7-11-8-9/h3,5,7-8H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWZIKFYMWMLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169374
Record name Methyl 4-(3-pyridyl)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17270-45-0
Record name Methyl 4-(3-pyridyl)butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017270450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(3-pyridyl)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of cyanomethyl 4-(pyridin-3-yl)butanoate (0.57 g, 2.81 mmol) and triethylamine (57 mg, 0.56 mmol) in dry methanol (10 ml) was heated under reflux overnight, and evaporated to give a residue. The resultant residue was subjected to purification using column chromatography on silica gel to afford a target product, methyl 4-(pyridin-3-yl)butanoate (0.46 g, 92%).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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